molecular formula C12H9N3O6 B3834794 2,4-dihydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

2,4-dihydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

Cat. No.: B3834794
M. Wt: 291.22 g/mol
InChI Key: ZTQOQTRATCODQB-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dihydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a chemical compound known for its diverse applications in scientific research. It is a derivative of benzohydrazide and features both hydroxyl and nitrofuran groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzoic acid hydrazide and 5-nitro-2-furaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dihydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.

    Substitution: Acid chlorides or alkyl halides are commonly used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the nitrofuran group.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Ester or ether derivatives are formed depending on the substituents used.

Scientific Research Applications

2,4-dihydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide involves its interaction with cellular components. The nitrofuran group can generate reactive oxygen species, leading to oxidative stress in microbial cells, which contributes to its antimicrobial activity. In cancer cells, the compound can induce apoptosis by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dihydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
  • (E)-3,4-dihydroxy-N’-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide

Uniqueness

2,4-dihydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is unique due to its combination of hydroxyl and nitrofuran groups, which impart distinct chemical reactivity and biological activity. Its ability to generate reactive oxygen species and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

2,4-dihydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O6/c16-7-1-3-9(10(17)5-7)12(18)14-13-6-8-2-4-11(21-8)15(19)20/h1-6,16-17H,(H,14,18)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQOQTRATCODQB-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dihydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
Reactant of Route 2
Reactant of Route 2
2,4-dihydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

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